Boc-d-glu-ofm
Overview
Description
Boc-d-glu-ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative used primarily in peptide synthesis. It is a protected form of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Fm) ester. This compound is widely utilized in the synthesis of cyclic peptides and ester insulin .
Scientific Research Applications
Boc-d-glu-ofm has several scientific research applications, including:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and cyclic peptides.
Insulin Synthesis: It is used in the synthesis of ester insulin, which has applications in diabetes research.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Safety and Hazards
When handling “Boc-d-glu-ofm”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Boc-D-Glu-OFm is a peptide that has been used in the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of this compound are therefore the proteins involved in the insulin signaling pathway, which plays a crucial role in regulating glucose metabolism .
Mode of Action
It is known that it is used in the synthesis of ester insulin, suggesting that it may interact with its targets by mimicking the structure of insulin and binding to insulin receptors . This could trigger a series of downstream reactions that result in the regulation of glucose metabolism .
Biochemical Pathways
Upon binding to the insulin receptor, this compound likely initiates the insulin signaling pathway . This pathway involves a series of phosphorylation events that lead to the translocation of glucose transporters to the cell membrane, promoting glucose uptake . Additionally, the insulin signaling pathway also influences other metabolic processes, including lipid metabolism and protein synthesis .
Pharmacokinetics
Peptides are generally well-absorbed, distributed throughout the body, metabolized by proteolytic enzymes, and excreted in the urine . The bioavailability of this compound would be influenced by factors such as its stability, solubility, and resistance to enzymatic degradation .
Result of Action
The molecular and cellular effects of this compound’s action would be the regulation of glucose metabolism, as suggested by its use in the synthesis of ester insulin . This could result in decreased blood glucose levels and increased glucose uptake by cells, contributing to the overall homeostasis of glucose in the body .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other proteins or molecules that could interact with this compound, and the presence of proteolytic enzymes that could degrade it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-glu-ofm typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group and the carboxyl group with a 9-fluorenylmethyl ester. The process can be summarized as follows:
Protection of the Amino Group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected by reacting with 9-fluorenylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection Reactions: Large-scale protection of the amino and carboxyl groups using industrial-grade reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Boc-d-glu-ofm undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fm groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fm deprotection.
Major Products:
Deprotected Amino Acids: Removal of the protecting groups yields free D-glutamic acid.
Peptides: Coupling reactions result in the formation of peptides and cyclic peptides.
Comparison with Similar Compounds
Boc-L-glutamic acid α-9-fluorenylmethyl ester: Similar in structure but uses L-glutamic acid instead of D-glutamic acid.
Boc-L-glutamic acid γ-benzyl ester: Another protected form of glutamic acid used in peptide synthesis.
Uniqueness: Boc-d-glu-ofm is unique due to its use of D-glutamic acid, which can impart different stereochemical properties to the synthesized peptides compared to L-glutamic acid derivatives. This can be crucial in the synthesis of peptides with specific biological activities.
Properties
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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